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molecular formula C6H4BrFS B1320109 2-Bromo-5-fluorobenzenethiol CAS No. 55389-14-5

2-Bromo-5-fluorobenzenethiol

Cat. No. B1320109
M. Wt: 207.07 g/mol
InChI Key: JBEGEMGVTNGUOV-UHFFFAOYSA-N
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Patent
US03966930

Procedure details

325 grams of 2-bromo-5-fluoroaniline were dissolved in 300 milliliters of concentrated hydrochloride acid (d = 1.2 grams/ml) and 350 milliliters of water. The mixture was heated to 60° Centigrade and cooled again to 0° Centigrade, whereupon 130 grams of sodium nitrite dissolved in 330 milliliters of water were added dropwise while the temperature was kept below 4° Centigrade. The reaction mixture was then left standing for 30 minutes while stirring and keeping the temperature at 0° centigrade. Then the mixture containing the diazonium compound formed was added at 60° Centigrade to a solution of 330 grams of potassium ethylxanthate in 400 milliliters of water. CAUTION ! At temperature below 60° Centigrade there may be risk of violent explosions due to accumulation of a diazoxanthate. After the addition has been completed the mixture was stirred for 30 minutes at 60° Centigrade, cooled and extracted with ether. The ether phase was separated and washed successively with 2N sodium hydroxide solution and water and evaporated. The residue was dissolved in 1 liter of 96% ethanol, and 400 grams of potassium hydroxide were added cautiously under reflux, whereupon the reaction mixture was refluxed for 18 hours. Water was added and the ethanol evaporated. 600 milliliters of concentrated hydrochloric acid and 50 grams of zink were added and the mixture steam distilled. The distillate was extracted with ether, the ether phase separated, washed with water, dried over anhydrous magnesium sulphate and evaporated. The residue was distilled at 35 mm Hg, whereby 160 grams of 2-bromo-5-fluorothiophenol boiling at 112°-116° Centigrade was obtained.
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
330 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
diazoxanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
350 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1N.N([O-])=O.[Na+].C(OC([S-])=[S:18])C.[K+].[N+](=S=C([S-])O)=[N-]>Cl.O>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[SH:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
325 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)F
Name
Quantity
300 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
330 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
330 g
Type
reactant
Smiles
C(C)OC(=S)[S-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Five
Name
diazoxanthate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=S=C(O)[S-]
Step Six
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° Centigrade
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 0° Centigrade
ADDITION
Type
ADDITION
Details
were added dropwise while the temperature
CUSTOM
Type
CUSTOM
Details
was kept below 4°
WAIT
Type
WAIT
Details
The reaction mixture was then left
CUSTOM
Type
CUSTOM
Details
at 0°
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
At temperature below 60° Centigrade there
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes at 60° Centigrade
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether phase was separated
WASH
Type
WASH
Details
washed successively with 2N sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 liter of 96% ethanol
ADDITION
Type
ADDITION
Details
400 grams of potassium hydroxide were added cautiously
TEMPERATURE
Type
TEMPERATURE
Details
under reflux, whereupon the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the ethanol evaporated
ADDITION
Type
ADDITION
Details
600 milliliters of concentrated hydrochloric acid and 50 grams of zink were added
DISTILLATION
Type
DISTILLATION
Details
the mixture steam distilled
EXTRACTION
Type
EXTRACTION
Details
The distillate was extracted with ether
CUSTOM
Type
CUSTOM
Details
the ether phase separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 35 mm Hg

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)S
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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